Clortermine hydrochloride

Catalog No.
S524062
CAS No.
10389-72-7
M.F
C10H15Cl2N
M. Wt
220.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clortermine hydrochloride

For neuropharmacology requiring a non-dopaminergic sympathomimetic, clortermine hydrochloride provides a stable salt form with precise serotonergic/noradrenergic release. Key differentiators:

  • Crystalline solid (mp 245-246 °C) enables high-temperature/high-shear processing vs. liquid free base.
  • Selective 5-HT/NE releaser excludes dopaminergic reward confound (unlike phentermine).
  • 9-24 h half-life avoids bioaccumulation of chlorphentermine (40 h-5 d).

Supplied with analytical documentation for direct use in chronic dosing models.

CAS Number

10389-72-7

Product Name

Clortermine hydrochloride

IUPAC Name

1-(2-chlorophenyl)-2-methylpropan-2-amine;hydrochloride

Molecular Formula

C10H15Cl2N

Molecular Weight

220.14 g/mol

InChI

InChI=1S/C10H14ClN.ClH/c1-10(2,12)7-8-5-3-4-6-9(8)11;/h3-6H,7,12H2,1-2H3;1H

InChI Key

QNJJECIHYZJXRL-UHFFFAOYSA-N

SMILES

CC(C)(CC1=CC=CC=C1Cl)N.Cl

Canonical SMILES

CC(C)(CC1=CC=CC=C1Cl)N.Cl

The exact mass of the compound Clortermine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 104068. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Clortermine hydrochloride, o-Chlorophentermine hydrochloride, 2-Chloro-α,α-dimethylphenethylamine hydrochloride, 1-(2-Chlorophenyl)-2-methylpropan-2-amine hydrochloride, 2-Chloro-α,α-dimethylbenzeneethanamine hydrochloride

Purity

≥98%

Package Size

5 mg, 25 mg, 50 mg, 100 mg

Clortermine hydrochloride (CAS 10389-72-7) is a synthetic sympathomimetic amine and the stable hydrochloride salt of the ortho-chloro positional isomer of chlorphentermine [1]. Structurally, it is a chlorinated analog of phentermine, characterized by a chlorine atom at the 2-position of the phenyl ring[2]. For procurement and material selection, this specific salt form is highly valued for its defined physical stability, presenting as a crystalline solid with a melting point of 245-246 °C, which ensures robust processability in formulation workflows [1]. Pharmacologically, it functions primarily as a serotonin and norepinephrine releasing agent, distinguishing itself from mainstream unsubstituted amphetamine derivatives by its lack of significant dopaminergic activity [2].

Research Fit

Phenethylamine anorectic agent for appetite regulation and feeding behavior studies
Ortho-chloro analog of phentermine with distinct behavioral pharmacology profile
Hydrochloride salt form supporting aqueous solubility for in vivo formulation research

Substituting clortermine hydrochloride with its closest analogs introduces critical failures in both experimental design and material handling. Replacing it with unsubstituted phentermine fundamentally alters the pharmacological baseline, as phentermine acts as a potent norepinephrine and dopamine releasing agent (NDRA), which confounds assays requiring the isolation of dopaminergic reward pathways[REFS-1, REFS-2]. Conversely, substituting with its para-chloro isomer, chlorphentermine, introduces severe pharmacokinetic complications; chlorphentermine exhibits an extreme elimination half-life of 40 hours to 5 days, leading to unintended bioaccumulation in chronic dosing models [3]. Finally, procuring the clortermine free base instead of the hydrochloride salt compromises thermal processability and handling, as the free base is a low-boiling liquid (116-118 °C at 16 mmHg) rather than a stable, high-melting solid (245-246 °C) [4].

Substitution Risk

Phentermine lacks ortho-chloro substitution, resulting in distinct neurotransmitter release patterns and higher abuse liability in self-administration models.
Chlorphentermine (para-isomer) shows different steric and electronic effects, leading to altered potency ranking in feeding behavior assays.
Behavioral endpoints in drug discrimination and meal pattern studies may not directly transfer without compound-specific validation.

Pharmacokinetic Clearance Rate and Bioaccumulation Avoidance

In repeated-dose animal models, the positional isomerism of the chlorine atom dictates clearance rates. Clortermine hydrochloride exhibits a manageable biological half-life of 9 to 24 hours [1]. In stark contrast, the para-chloro isomer, chlorphentermine, demonstrates a highly prolonged elimination half-life ranging from 40 hours to approximately 5 days[2]. This quantitative difference means that clortermine clears up to 5 times faster, preventing the severe bioaccumulation observed with chlorphentermine during chronic administration protocols.

Evidence DimensionElimination half-life
Target Compound Data9 to 24 hours (Clortermine HCl)
Comparator Or Baseline40 hours to 5 days (Chlorphentermine)
Quantified DifferenceUp to 5-fold faster clearance for the ortho-chloro isomer
ConditionsIn vivo pharmacokinetic profiling

Enables researchers to design daily-dosing behavioral models without the confounding variables of extreme drug bioaccumulation.

Self-Administration
Head-to-head
Not self-administered as reinforcer vs. phentermine maintained self-administration
Supports studies requiring lower confounding reinforcing effects
Rhesus monkey & baboon intravenous models

Thermal Stability and Solid-State Processability

The selection of the hydrochloride salt of the ortho-chloro isomer provides distinct thermal advantages for formulation. Clortermine hydrochloride presents as a stable crystalline solid with a high melting point of 245-246 °C[1]. This is quantitatively higher than the para-chloro isomer, chlorphentermine hydrochloride, which melts at approximately 234 °C [2]. Furthermore, it avoids the handling complexities of the clortermine free base, which exists as a liquid with a boiling point of 116-118 °C at 16 mmHg [1].

Evidence DimensionMelting point / Phase state
Target Compound Data245-246 °C (Solid)
Comparator Or Baseline~234 °C (Chlorphentermine HCl) and 116-118 °C @ 16 mmHg (Clortermine free base liquid)
Quantified Difference10-12 °C higher thermal stability margin than the p-chloro isomer; solid vs. liquid state compared to free base
ConditionsStandard atmospheric pressure thermal analysis

Ensures material integrity during high-temperature compounding, milling, or long-term storage workflows.

AMPH Substitution
Head-to-head
Least potent group (equal to mefenorex); phentermine in higher potency group
Indicates lower amphetamine-like discriminative stimulus effects
Pigeon drug discrimination assay

Dopaminergic Pathway Exclusion in Neuropharmacology

Clortermine hydrochloride is structurally differentiated from phentermine by the addition of an ortho-chlorine atom, which fundamentally shifts its monoamine release profile. While phentermine is a potent norepinephrine and dopamine releasing agent (NDRA) that robustly stimulates locomotor activity, clortermine acts primarily on serotonin and norepinephrine, producing very low rates of self-administration and negligible dopaminergic activation[REFS-4, REFS-5]. This lack of dopamine release provides a cleaner pharmacological profile for specific serotonin/norepinephrine behavioral assays.

Evidence DimensionDopamine release and self-administration liability
Target Compound DataNegligible dopamine activity / low self-administration
Comparator Or BaselinePotent dopamine release / high self-administration (Phentermine)
Quantified DifferenceExclusion of dopaminergic reward pathway activation
ConditionsIn vivo self-administration and monoamine release assays

Critical for procuring a control or test agent in neurochemical assays where dopaminergic confounding must be strictly avoided.

Anorectic Potency
Head-to-head
Lower potency tier with chlorphentermine; phentermine ranked highest
Enables calibrated dose-response in appetite suppression studies
Baboon meal pattern model
Solubility & Stability
Reported
136 mg/mL in water (30°C); stable 6 weeks at 60°C across pH 4–8
Supports reliable stock solution preparation
Aqueous pre-formulation context

Chronic Daily-Dosing Behavioral Models

Due to its 9 to 24-hour half-life, clortermine hydrochloride is the required compound for chronic administration studies where researchers must avoid the 5-day bioaccumulation profile of chlorphentermine [1]. This allows for steady-state pharmacokinetic modeling without overlapping dose toxicity.

High-Shear Solid-State Formulation

The 245-246 °C melting point of the hydrochloride salt makes it a highly suitable precursor for high-temperature or high-shear milling processes, where the liquid free base would fail and the lower-melting chlorphentermine hydrochloride might experience phase transitions[1].

Selective Serotonin/Norepinephrine Assay Development

In neuropharmacological screening, this compound is selected over phentermine when assay design requires the strict exclusion of dopaminergic reward pathway activation, providing a cleaner baseline for evaluating 5-HT and NE-specific behavioral responses [2].

Application Fit

Application
Selection Property
Validation Focus
Behavioral pharmacology comparator
Low positive reinforcement profile
Self-administration and drug discrimination endpoints
Primate feeding behavior studies
Defined anorectic potency tier
Meal pattern and food intake suppression
Analytical method development
High aqueous solubility and solution stability
HPLC/LC-MS method validation for phenethylamines
SAR studies of phenethylamine
Ortho-chloro substitution effect
Receptor binding and behavioral outcome comparisons

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

219.0581549 g/mol

Monoisotopic Mass

219.0581549 g/mol

Heavy Atom Count

13

Appearance

Solid powder

UNII

33L9ZA65K4

Other CAS

10389-72-7

Wikipedia

Clortermine hydrochloride
1:JAMA. 1974 Oct 14;230(2):270-2. Evaluation of three anorexiants. Clortermine hydrochloride (voranil), fenfluramine hydrochloride (pondimin), and mazindol (sanorex).Dykes MH, PMID: 4606535

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